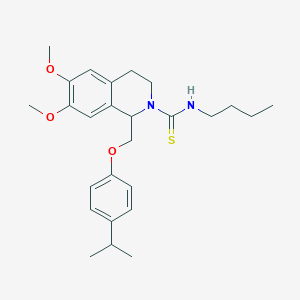
N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C26H36N2O3S and its molecular weight is 456.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a unique structure that combines a dihydroisoquinoline core with various functional groups, which may contribute to its biological activity. The molecular formula is C20H26N2O3S, and it includes:
- Dihydroisoquinoline moiety : Known for various pharmacological activities.
- Carbothioamide group : May enhance interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline derivatives exhibit significant anticancer activity. A study demonstrated that related isoquinoline derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The specific mechanisms by which this compound exerts anticancer effects remain to be fully elucidated but may involve:
- Inhibition of cell proliferation : Targeting key signaling pathways involved in cancer growth.
- Induction of cell cycle arrest : Preventing cancer cells from dividing.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Neuroprotective Effects
Emerging evidence suggests that isoquinoline derivatives possess neuroprotective properties. Studies have indicated that such compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's. The neuroprotective mechanism may include:
- Reduction of reactive oxygen species (ROS) : Protecting neurons from oxidative damage.
- Modulation of inflammatory responses : Inhibiting pro-inflammatory cytokines.
Research Findings
Case Studies
- Anticancer Study : A case study involving a series of isoquinoline derivatives showed that N-butyl-1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy exhibited IC50 values lower than 10 µM against several cancer cell lines, indicating potent anticancer activity .
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of the compound improved cognitive functions in animal models of Alzheimer's disease by reducing neuroinflammation and oxidative stress markers.
Propriétés
IUPAC Name |
N-butyl-6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3S/c1-6-7-13-27-26(32)28-14-12-20-15-24(29-4)25(30-5)16-22(20)23(28)17-31-21-10-8-19(9-11-21)18(2)3/h8-11,15-16,18,23H,6-7,12-14,17H2,1-5H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMHXFSPYPDRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













